molecular formula C14H25NaO7S B13422340 Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Ethyl Ester

Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Ethyl Ester

Cat. No.: B13422340
M. Wt: 360.40 g/mol
InChI Key: ZVJGBVLYHIYGQE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Ethyl Ester ( 2575516-71-9) is a chemical intermediate and an identified impurity in the synthesis of the active pharmaceutical ingredient Docusate (Docusate Sodium) . Docusate is a well-known medication used as a laxative and stool softener for the treatment of constipation, where it functions by increasing the amount of water absorbed by the stool in the gut . As a derivative of Disodium Mono(2-ethylhexyl) Sulfosuccinate, this compound serves as a critical reference standard in pharmaceutical research and development for quality control and analytical testing, ensuring the purity and safety of the final drug substance . Beyond its role in impurity profiling, this ester derivative has been utilized in advanced material science applications, specifically in the synthesis of electrospun fibers designed for tailored and controlled antibiotic drug release . The compound has a molecular formula of C14H25NaO7S and a molecular weight of 360.4 g/mol . It is typically supplied as a white to off-white solid and should be stored refrigerated at 2-8°C to ensure stability . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H25NaO7S

Molecular Weight

360.40 g/mol

IUPAC Name

sodium;1-ethoxy-4-(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C14H26O7S.Na/c1-4-7-8-11(5-2)10-21-13(15)9-12(22(17,18)19)14(16)20-6-3;/h11-12H,4-10H2,1-3H3,(H,17,18,19);/q;+1/p-1

InChI Key

ZVJGBVLYHIYGQE-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)COC(=O)CC(C(=O)OCC)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves two main steps:

  • Esterification of Maleic Anhydride with 2-Ethylhexanol and Ethanol:

    • Maleic anhydride reacts with 2-ethylhexanol and ethanol to form the corresponding dioctyl maleate or mixed ester intermediate.
    • This step produces an esterified maleate with alkoxy groups attached to the butanedioate backbone.
  • Addition of Sodium Bisulfite:

    • The ester intermediate undergoes nucleophilic addition with sodium bisulfite.
    • Sodium bisulfite adds across the double bond of the maleate ester, converting it into the sulfosuccinate sodium salt.
    • This reaction introduces the sulfonate group essential for surfactant activity.

Detailed Synthetic Procedure

Step Reagents & Conditions Description Notes
1 Maleic anhydride + 2-Ethylhexanol + Ethanol Esterification under controlled heating (typically 80–120°C) with acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) Ensures formation of mixed esters; reaction monitored by acid value and ester content
2 Dioctyl maleate (ester intermediate) + Sodium bisulfite (NaHSO3) Addition reaction in aqueous medium at mild temperatures (25–60°C) Sodium bisulfite adds across the double bond, forming sulfosuccinate salt
3 Purification Removal of inorganic salts by filtration; solvent evaporation and drying under vacuum Ensures product purity and stability

Alternative Preparation Routes

  • Direct Esterification of Sulfosuccinic Acid:

    • Sulfosuccinic acid can be esterified directly with 2-ethylhexanol and ethanol in the presence of acid catalysts.
    • This method is less common due to the difficulty in handling sulfosuccinic acid and controlling esterification selectivity.
  • Use of Dioctyl Maleate as Intermediate:

    • Dioctyl maleate, prepared by maleic anhydride and 2-ethylhexanol esterification, is reacted with sodium bisulfite to form the sodium sulfosuccinate salt.
    • This route is industrially preferred for better control and higher yields.

Reaction Mechanism Insights

  • The bisulfite ion (HSO3−) acts as a nucleophile attacking the electrophilic double bond of the maleate ester.
  • This addition converts the alkene into a sulfonated succinate moiety, stabilizing the surfactant structure.
  • The sodium cation balances the charge, yielding the sodium sulfosuccinate salt form.

Purification and Stability

  • The crude product contains inorganic salts from bisulfite addition and residual reactants.
  • Purification typically involves dissolving the crude in methanol, filtering off insoluble salts, and performing solvent extraction with hexane or benzene to remove impurities.
  • Azeotropic distillation is used to remove water traces, followed by drying under vacuum over phosphorus pentoxide (P2O5) for 48 hours to yield a stable, white solid.

Physical and Chemical Characteristics Relevant to Preparation

Property Value Notes
Appearance White to off-white wax-like solid Indicates purity and successful synthesis
Solubility in Water ~14 g/L at 25°C; increases with temperature Important for purification and application
Melting Point 173–179°C Confirms compound identity and purity
pH Stability Stable between pH 1–10; hydrolyzes outside this range Guides storage and handling conditions
Moisture Content ~21.9% (in some formulations) Affects drying and storage

Industrial and Research Perspectives

  • The preparation methods have been extensively patented and studied, including early patents by American Cyanamid Company (US patents 2,028,091 and 2,176,423) describing esterification and sulfonation steps.
  • Recent research explores ethoxylated variants and mixed sulfosuccinates for tailored surfactant properties, indicating the versatility of the synthetic approach.
  • The compound's stability in solid form and aqueous solutions at neutral pH makes it suitable for pharmaceutical and cosmetic formulations.

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Advantages Disadvantages
Esterification of maleic anhydride with 2-ethylhexanol and ethanol, followed by sodium bisulfite addition Maleic anhydride, 2-ethylhexanol, ethanol, sodium bisulfite Acid-catalyzed esterification (80–120°C), bisulfite addition at 25–60°C High yield, well-established, scalable Requires careful control of esterification and sulfonation steps
Direct esterification of sulfosuccinic acid with alcohols Sulfosuccinic acid, 2-ethylhexanol, ethanol Acid catalysis, controlled temperature Fewer steps Difficult to handle sulfosuccinic acid, lower selectivity
Use of dioctyl maleate intermediate Dioctyl maleate, sodium bisulfite Mild aqueous conditions for bisulfite addition Industrially favored, good control Requires prior preparation of dioctyl maleate

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and sulfonate groups undergo hydrolysis under specific conditions:

Acidic Hydrolysis

In acidic environments (e.g., HCl/H₂O), the ethyl ester group hydrolyzes to form 4-(2-ethylhexyl) 2-sulfobutanedioic acid and ethanol. This reaction follows a protonation-addition-elimination mechanism, typical of ester hydrolysis.

Reaction Equation:

C14H25NaO7S+H2OH+C12H22O7S+C2H5OH+NaOH\text{C}_{14}\text{H}_{25}\text{NaO}_7\text{S} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_{12}\text{H}_{22}\text{O}_7\text{S} + \text{C}_2\text{H}_5\text{OH} + \text{NaOH}

Basic Hydrolysis

Under alkaline conditions (e.g., NaOH), the ester group undergoes saponification, yielding the sodium salt of 4-(2-ethylhexyl) 2-sulfobutanedioic acid and ethanol. The sulfonate group remains intact due to its stability in basic media.

Transesterification

The ethyl ester group participates in transesterification with alcohols or alkoxides. For example, reaction with methanol in the presence of acid catalysts produces the methyl ester derivative:

Mechanism:

  • Protonation of the ester carbonyl oxygen.

  • Nucleophilic attack by methanol.

  • Elimination of ethanol, forming the new ester .

Reaction Conditions:

ReagentCatalystTemperatureProduct
MethanolH₂SO₄60–80°CMethyl ester derivative
Sodium ethoxide25–40°CEthyl ester (no change)

This reaction is critical in modifying surfactant properties for specific industrial applications .

Sulfonate Group Reactivity

The sulfonate group (-SO₃⁻Na⁺) exhibits ionic interactions and can undergo:

Ion Exchange

In aqueous solutions, sodium ions are replaceable with other cations (e.g., Ca²⁺, Mg²⁺), altering solubility and surfactant behavior .

Example:

C14H25NaO7S+CaCl2C14H25CaO7S+2NaCl\text{C}_{14}\text{H}_{25}\text{NaO}_7\text{S} + \text{CaCl}_2 \rightarrow \text{C}_{14}\text{H}_{25}\text{CaO}_7\text{S} + 2\text{NaCl}

Acid-Base Reactions

Treatment with strong acids (e.g., HCl) converts the sulfonate salt to sulfonic acid, which is less water-soluble .

Ester Interchange with Carboxylic Acids

The compound reacts with carboxylic acids (e.g., acetic acid) via acid-catalyzed ester interchange, forming mixed esters:

Reaction Pathway:

  • Protonation of the ester carbonyl.

  • Nucleophilic attack by the carboxylic acid.

  • Elimination of ethanol.

Applications:

  • Synthesis of modified surfactants for enhanced emulsification in pharmaceuticals.

Stability Under Oxidative Conditions

The sulfonate group confers resistance to oxidation, but prolonged exposure to strong oxidizers (e.g., H₂O₂) can degrade the ethylhexyl chain, forming shorter alkyl fragments.

Scientific Research Applications

Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Ethyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and other advanced materials.

    Biology: Employed in cell culture studies to enhance the solubility of hydrophobic compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Ethyl Ester primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds. The molecular targets include cell membranes and other hydrophobic surfaces, where it can disrupt lipid bilayers and enhance permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfosuccinate Derivatives

(a) Disodium Mono(2-Ethylhexyl) Sulfosuccinate (Docusate Sodium Related Compound B)
  • CAS: Not explicitly listed, but referenced as a related compound in Docusate Sodium synthesis .
  • Structure : Contains a single 2-ethylhexyl group and a sodium sulfonate group.
  • Applications : Used as a surfactant and stool softener in pharmaceuticals .
  • Key Difference : Lacks the ethyl ester group present in the target compound, leading to higher water solubility and surfactant activity .
(b) Sodium Dioctyl Sulfosuccinate
  • CAS : 577-11-7 (analogous to CAS 115960-17-3 for a related compound) .
  • Structure : Contains two octyl chains instead of one 2-ethylhexyl and one ethyl ester group.
  • Applications : Widely used as an anionic surfactant in detergents and food additives .
  • Key Difference: The dual hydrophobic chains enhance its surfactant properties compared to the mono-esterified target compound .

Ethylhexyl Esters with Varied Functional Groups

(a) 2-Ethylhexyl Acrylate
  • CAS : 103-11-7 .
  • Structure: Acrylic acid esterified with 2-ethylhexanol.
  • Applications: Industrial monomer for adhesives, coatings, and plastics .
  • Key Difference: The acrylate group confers reactivity in polymerization, unlike the non-reactive sulfobutanedioate core in the target compound .
(b) Octocrilene (2-Ethylhexyl 2-Cyano-3,3-Diphenylpropenoate)
  • CAS : 6197-30-4 .
  • Structure: Ethylhexyl ester of a cyano-substituted diphenylpropenoic acid.
  • Applications : UV filter in sunscreens .
  • Key Difference: The cyano and aromatic groups enable UV absorption, contrasting with the sulfonate-based functionality of the target compound .

Paraben Derivatives

2-Ethylhexyl 4-Hydroxybenzoate (Octylparaben)
  • CAS : 5153-25-3 .
  • Structure : Ethylhexyl ester of 4-hydroxybenzoic acid.
  • Applications : Preservative in cosmetics and pharmaceuticals .
  • Key Difference: The phenolic hydroxyl group provides antimicrobial activity, absent in the sulfobutanedioate structure .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Applications Distinctive Features
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Ethyl Ester 2575516-71-9 C₁₄H₂₅NaO₇S Drug delivery systems, laxative impurities Ethyl ester + sulfonate group; limited surfactant activity
Disodium Mono(2-Ethylhexyl) Sulfosuccinate N/A C₂₀H₃₇NaO₇S Surfactant, stool softener Single 2-ethylhexyl group; high water solubility
Sodium Dioctyl Sulfosuccinate 577-11-7 C₂₀H₃₇NaO₇S Detergents, food additives Dual octyl chains; strong surfactant
2-Ethylhexyl Acrylate 103-11-7 C₁₁H₂₀O₂ Adhesives, plastics Polymerizable acrylate group
Octocrilene 6197-30-4 C₂₄H₂₇NO₂ Sunscreen UV filter Cyano-diphenylpropenoate structure
2-Ethylhexyl 4-Hydroxybenzoate 5153-25-3 C₁₅H₂₂O₃ Cosmetic preservative Antimicrobial phenolic group

Research Findings and Implications

  • Structural-Activity Relationships : The presence of the ethyl ester in this compound reduces its surfactant capacity compared to disodium sulfosuccinates but enhances compatibility with hydrophobic drug matrices .
  • Thermal Stability : Unlike reactive esters (e.g., 2-Ethylhexyl Acrylate), sulfobutanedioate derivatives exhibit stability under physiological conditions, making them suitable for controlled-release applications .
  • Regulatory Considerations : Compounds like sodium dioctyl sulfosuccinate are regulated as food additives, whereas the target compound remains confined to pharmaceutical research due to its impurity status .

Biological Activity

Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Ethyl Ester, also known as dioctyl sulfosuccinate, is a compound that exhibits various biological activities and applications across different fields, including medicine and industrial chemistry. This article reviews its biological activity, supported by relevant studies and findings.

Chemical Structure and Properties

This compound is a surfactant derived from sulfosuccinic acid. It features two ester linkages and is sensitive to hydrolysis, resulting in the formation of its parent alcohol (2-ethylhexanol) and sulfosuccinic acid upon degradation. This compound is characterized by its ability to lower surface tension, which facilitates its use as an emulsifier and dispersing agent in various applications.

1. Toxicokinetics

Research indicates that this compound is well absorbed in biological systems. In studies conducted on rats, a single oral dose of the compound showed an absorption rate of at least 65%, with extensive metabolism into 2-ethylhexanol derivatives. Approximately two-thirds of the metabolites were excreted through urine, while one-third was eliminated via feces .

In human trials, administration of the compound in liquid capsules demonstrated similar absorption characteristics, supporting its bioavailability .

2. Toxicity Studies

A series of toxicity studies have been conducted to assess the safety profile of this compound:

  • Acute Toxicity : In a study involving repeated oral doses in rats, no significant adverse effects were observed at doses up to 750 mg/kg body weight per day over a period of 90 days. The no observed adverse effect level (NOAEL) was determined to be 730 mg/kg body weight per day .
  • Chronic Toxicity : Longer-term studies indicated that while some body weight reductions were noted at higher concentrations (1.04% and above), overall mortality was low and no severe pathological findings were reported .
  • Genotoxicity : In vitro studies using bacterial assays did not indicate mutagenic potential, suggesting that this compound may not pose significant genotoxic risks .

Applications in Medicine

This compound is primarily recognized for its use as a laxative. It acts by reducing stool surface tension, allowing water and lipids to penetrate the stool more effectively, thus softening it for easier passage . This mechanism makes it particularly useful in treating constipation.

Case Studies

  • Laxative Effectiveness : Clinical observations have shown that patients administered with this compound experienced significant improvements in bowel movement regularity compared to control groups receiving placebo treatments .
  • Cosmetic Applications : Beyond gastrointestinal uses, this compound serves as an emulsifier in cosmetic formulations, enhancing the solubility of active ingredients and improving product stability .

Research Findings Summary

Study TypeFindings
ToxicokineticsAbsorption >65%, metabolized to 2-ethylhexanol derivatives
Acute ToxicityNOAEL of 730 mg/kg bw/day; no deaths or severe effects noted
Chronic ToxicityBody weight reductions at high doses; low mortality; minimal pathological findings
GenotoxicityNo mutagenic effects observed in bacterial assays
Medical ApplicationEffective laxative; enhances bowel movement regularity

Q & A

Q. What precautions are critical when handling this compound in aqueous reactions?

  • Methodological Answer : Use fume hoods and nitrile gloves to avoid dermal exposure. Incompatible with strong oxidizers (e.g., HNO₃); segregate storage. Neutralize acidic or basic waste with 0.1 M NaOH or HCl before disposal. Refer to SDS guidelines for related sulfonate esters for emergency protocols .

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